molecular formula C21H16Cl2N2O3S B2683440 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 303996-23-8

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2683440
CAS No.: 303996-23-8
M. Wt: 447.33
InChI Key: UEUIRMCVLYHOOZ-WYMPLXKRSA-N
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Description

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzylsulfanyl group, a nitro group, and a dichlorobenzyl oxime moiety

Preparation Methods

The synthesis of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde, which is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine to form the final oxime product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity is studied for potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzylsulfanyl group may also contribute to its biological activity by interacting with proteins or enzymes, disrupting their normal function. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime include other benzylsulfanyl and nitrobenzene derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. For example:

    4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde: Lacks the oxime group, which may result in different chemical and biological properties.

    O-(2,4-dichlorobenzyl)hydroxylamine: Contains the dichlorobenzyl oxime moiety but lacks the benzylsulfanyl and nitro groups

Properties

IUPAC Name

(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3S/c22-18-8-7-17(19(23)11-18)13-28-24-12-16-6-9-21(20(10-16)25(26)27)29-14-15-4-2-1-3-5-15/h1-12H,13-14H2/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIRMCVLYHOOZ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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